Ethyl N-[(Pyrazin-2-yl)carbamothioyl]carbamate
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Overview
Description
Ethyl N-[(Pyrazin-2-yl)carbamothioyl]carbamate is a chemical compound with the molecular formula C8H10N4O2S and a molecular weight of 226.25 g/mol . This compound is known for its unique structure, which includes a pyrazine ring, a carbamothioyl group, and an ethyl carbamate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Ethyl N-[(Pyrazin-2-yl)carbamothioyl]carbamate typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form pyrazine-2-carbonyl chloride. This intermediate is then reacted with ammonium thiocyanate to produce pyrazine-2-carbamothioyl chloride. Finally, the reaction of this intermediate with ethyl carbamate yields this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
Ethyl N-[(Pyrazin-2-yl)carbamothioyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles.
Scientific Research Applications
Ethyl N-[(Pyrazin-2-yl)carbamothioyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl N-[(Pyrazin-2-yl)carbamothioyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Ethyl N-[(Pyrazin-2-yl)carbamothioyl]carbamate can be compared to other similar compounds such as:
- N-pyridin-2-yl carbamates
- N-quinolin-2-yl carbamates
- N-isoquinolin-1-yl carbamates
These compounds share similar structural features but differ in their specific chemical properties and biological activities.
Properties
CAS No. |
56406-73-6 |
---|---|
Molecular Formula |
C8H10N4O2S |
Molecular Weight |
226.26 g/mol |
IUPAC Name |
ethyl N-(pyrazin-2-ylcarbamothioyl)carbamate |
InChI |
InChI=1S/C8H10N4O2S/c1-2-14-8(13)12-7(15)11-6-5-9-3-4-10-6/h3-5H,2H2,1H3,(H2,10,11,12,13,15) |
InChI Key |
JFEFFOFOSSUVCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=NC=CN=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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